1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride

Description

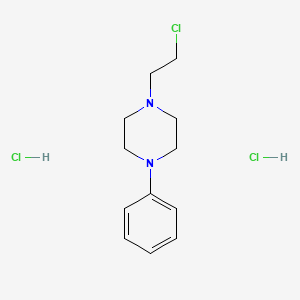

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position and a 2-chloroethyl substituent at the 1-position of the piperazine ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and synthetic applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted ligands due to the reactive 2-chloroethyl group, which facilitates nucleophilic substitution reactions . Its structural features are critical for interactions with neurotransmitter receptors, including dopamine and serotonin receptors, as evidenced by its structural analogs .

Properties

IUPAC Name |

1-(2-chloroethyl)-4-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h1-5H,6-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXVZEVKVGZKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride typically involves the alkylation of 4-phenylpiperazine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phenyl ring and piperazine moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

Biological Studies: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of their function. This property makes the compound a potential candidate for the development of anticancer drugs, as it can interfere with the replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

- The 2-chloroethyl group in the target compound distinguishes it from analogs with longer alkyl chains (e.g., 3-chloropropyl in ) or bulkier substituents (e.g., diphenylmethoxyethyl in GBR 12783 ).

- The phenyl group at the 4-position is conserved in many analogs, suggesting its role in receptor binding .

Pharmacological Activity

Key Observations :

- The 2-chloroethyl group in the target compound may enhance its reactivity as a synthetic intermediate but reduce receptor specificity compared to SC213 or GBR 12783, which exhibit defined receptor antagonism/inhibition .

- GBR 12783’s high potency (IC50 = 1.8 nM) is attributed to its diphenylmethoxyethyl group, which optimizes interactions with the dopamine transporter .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- The dihydrochloride salt form improves aqueous solubility compared to neutral analogs like 1-(3-chloropropyl)-4-phenylpiperazine .

Toxicity and Stability

However, the target compound’s dihydrochloride form may mitigate instability issues seen in neutral analogs like 1-(3-chloropropyl)-4-phenylpiperazine .

Biological Activity

1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with a chloroethyl group and a phenyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound has shown potential in modulating neurotransmitter systems, particularly those associated with dopamine and serotonin pathways, which are critical in the treatment of psychiatric disorders.

Target Interaction

Research indicates that piperazine derivatives can act as antagonists or agonists at specific receptors, influencing various biochemical pathways. For instance, they may inhibit the reuptake of neurotransmitters or block receptor sites, leading to altered cellular responses.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For example, compounds similar to 1-(2-Chloroethyl)-4-phenylpiperazine have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Similar Piperazine Derivative | A549 | 10.3 |

| Similar Piperazine Derivative | HeLa | 12.8 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including this compound. The study assessed their anticancer activity against multiple cell lines and reported promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives suggests good oral bioavailability and distribution in tissues. Studies indicate that these compounds can cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride, and how can purity be validated?

- Method : Synthesis typically involves nucleophilic substitution of a piperazine precursor with a 2-chloroethyl group, followed by HCl treatment to form the dihydrochloride salt. Key steps include:

- Coupling 4-phenylpiperazine with 1-chloro-2-iodoethane under alkaline conditions .

- Purification via recrystallization in ethanol/water mixtures.

- Purity validation using HPLC (≥95% purity threshold) and 1H/13C NMR for structural confirmation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Method :

- X-ray crystallography for definitive stereochemical assignment (applied to structurally similar piperazine salts in ).

- Mass spectrometry (ESI-MS) to confirm molecular weight (C12H17Cl2N3; ~298.2 g/mol).

- Thermogravimetric analysis (TGA) to assess thermal stability of the dihydrochloride form .

Q. What are the recommended storage conditions to ensure compound stability?

- Method :

- Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the chloroethyl group.

- Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported serotonin receptor binding affinities?

- Method :

- Perform radioligand displacement assays under standardized conditions (e.g., 5-HT1A/5-HT2A receptors at pH 7.4, 37°C).

- Use Schild regression analysis to account for variable assay conditions (e.g., buffer ionic strength, GTPγS presence) that may alter apparent Ki values .

- Cross-validate with functional assays (e.g., cAMP inhibition for 5-HT1A) .

Q. What strategies mitigate solubility limitations in aqueous buffers for in vitro studies?

- Method :

- Use co-solvents (e.g., ≤5% DMSO) while ensuring solvent controls.

- Synthesize a water-soluble prodrug (e.g., acetylated derivative) and confirm hydrolytic release kinetics via UV-Vis spectroscopy .

Q. How does metabolic interaction with CYP450 enzymes impact pharmacological profiling?

- Method :

- Conduct human liver microsome assays to identify CYP isoforms (e.g., CYP2D6, CYP3A4) involved in metabolism.

- Quantify metabolites via LC-MS/MS and compare inhibitory potency (IC50) against reference inhibitors like ketoconazole .

Data Contradiction Analysis

Q. How to interpret conflicting data on compound cytotoxicity across cell lines?

- Method :

- Standardize assay parameters: Cell density, exposure time (e.g., 24–72 hrs), and serum content.

- Use flow cytometry to differentiate apoptosis (Annexin V) vs. necrosis (propidium iodide).

- Validate findings with structurally related analogs (e.g., 1-(3-chlorophenyl)piperazine derivatives) to isolate substituent-specific effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.